molecular formula C15H17NO5 B8116722 [(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate

[(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate

Cat. No.: B8116722
M. Wt: 291.30 g/mol
InChI Key: XNTGBHHUEQUWSQ-GQCTYLIASA-N
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Description

[(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate is an organic compound that features a cyclooctene ring and a nitrophenyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate typically involves the reaction of cyclooct-2-en-1-ol with 4-nitrophenyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the nitrophenyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Cyclooct-2-en-1-one derivatives.

    Reduction: [(2E)-cyclooct-2-en-1-yl] (4-aminophenyl) carbonate.

    Substitution: Various substituted cyclooct-2-en-1-yl carbonates depending on the nucleophile used.

Scientific Research Applications

[(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate involves its interaction with nucleophiles, leading to the formation of substituted products. The nitrophenyl group acts as a good leaving group, facilitating nucleophilic attack on the carbonate carbon. This mechanism is crucial in its applications in organic synthesis and drug development.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-nitrophenyl) carbonate: Similar in structure but lacks the cyclooctene ring.

    Cyclooct-2-en-1-yl chloroformate: Similar in structure but contains a chloroformate group instead of a nitrophenyl carbonate group.

Uniqueness

[(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate is unique due to the presence of both a cyclooctene ring and a nitrophenyl carbonate group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

[(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTGBHHUEQUWSQ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C=C/C(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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